molecular formula C15H14F3N5O7S B1329956 Flupyrsulfuron-methyl CAS No. 144740-53-4

Flupyrsulfuron-methyl

Cat. No.: B1329956
CAS No.: 144740-53-4
M. Wt: 465.4 g/mol
InChI Key: DTVOKYWXACGVGO-UHFFFAOYSA-N
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Scientific Research Applications

Flupyrsulfuron-methyl is primarily used in agricultural research for its herbicidal properties. It is studied for its effectiveness in controlling a wide range of weeds in various crops. Additionally, its mode of action as an ALS inhibitor makes it a valuable tool in studying plant biochemistry and physiology .

In environmental science, research focuses on its degradation pathways, environmental fate, and impact on non-target organisms. Studies also explore its potential for resistance management in weed populations .

Safety and Hazards

Flupyrsulfuron-methyl is classified as carcinogenic category 2 (C2) and toxic for reproduction category 2 (R2), leading to a critical area of concern . It is very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

. This enzyme is essential for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine in plants. By inhibiting AHAS, flupyrsulfuron-methyl disrupts the production of these amino acids, leading to the cessation of cell division and growth in susceptible plants . The interaction between this compound and AHAS is characterized by the binding of the herbicide to the enzyme’s active site, preventing the enzyme from catalyzing its normal reactions .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting AHAS, which is crucial for amino acid synthesis . This inhibition leads to a halt in cell division and growth, particularly in the meristematic tissues of plants where active cell division occurs . The disruption of amino acid synthesis also impacts cellular metabolism and gene expression, as the cells are unable to produce the necessary proteins for their growth and function . Additionally, this compound can influence cell signaling pathways related to stress responses, as the affected plants attempt to cope with the herbicide-induced inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the AHAS enzyme, thereby inhibiting its activity . This binding prevents the enzyme from catalyzing the conversion of pyruvate to acetolactate, a key step in the biosynthesis of branched-chain amino acids . The inhibition of AHAS leads to the accumulation of pyruvate and a shortage of essential amino acids, ultimately causing the death of the plant . The herbicide’s specificity for AHAS ensures that it targets only the plants’ enzyme, minimizing its effects on non-target organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The herbicide is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can persist in soil and water, potentially affecting non-target plants and microorganisms . The degradation products of this compound may also have different levels of toxicity and efficacy, influencing the overall impact of the herbicide over time .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that the herbicide’s impact varies with different dosages . At low doses, this compound has minimal effects on non-target organisms, but at higher doses, it can cause adverse effects such as toxicity and developmental issues . The threshold for these effects varies depending on the species and the specific conditions of the study . It is important to carefully manage the dosage of this compound to minimize its impact on non-target organisms while maintaining its efficacy as a herbicide .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an AHAS inhibitor . The herbicide is metabolized in plants through processes such as hydroxylation, demethylation, and conjugation with glutathione . These metabolic pathways help to detoxify the herbicide and facilitate its excretion from the plant cells . The interaction of this compound with enzymes and cofactors involved in these pathways can affect the overall metabolic flux and the levels of various metabolites in the plant .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The herbicide can enter plant cells via passive diffusion or active transport, depending on its concentration and the specific properties of the cell membrane . Once inside the cell, this compound can bind to transport proteins or be sequestered in specific cellular compartments . The distribution of the herbicide within the plant can influence its overall efficacy and the extent of its impact on target and non-target organisms .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the chloroplasts, where the AHAS enzyme is located . The herbicide’s activity is influenced by its ability to reach these specific compartments and interact with the target enzyme . Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action within the cell . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and help optimize its use as a herbicide .

Preparation Methods

The synthesis of flupyrsulfuron-methyl involves several steps, starting with the reaction of 4-tert-butoxy-1,1,1-trifluoro-3-buten-2-one and methyl malonamide to form an intermediate. This intermediate undergoes cyclization, chlorination, and sulfonation to produce a sulfonamide. The final step involves reacting this sulfonamide with dimethoxypyrimidinyl carbamate to yield this compound .

Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Flupyrsulfuron-methyl undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Flupyrsulfuron-methyl is part of the sulfonylurea class of herbicides, which includes other compounds such as:

  • Chlorimuron-ethyl
  • Metsulfuron-methyl
  • Nicosulfuron
  • Rimsulfuron

Compared to these similar compounds, this compound is unique in its high efficacy against specific weed species like black-grass and loose silky-bent. Its chemical structure, which includes a trifluoromethyl group, contributes to its distinct physicochemical properties and herbicidal activity .

Properties

IUPAC Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O7S/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18/h4-6H,1-3H3,(H2,20,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVOKYWXACGVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162796
Record name Flupyrsulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144740-53-4
Record name Flupyrsulfuron-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144740534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupyrsulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPYRSULFURON-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D7IY4M255
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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